molecular formula C16H17IN6O2 B11221131 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol

Cat. No.: B11221131
M. Wt: 452.25 g/mol
InChI Key: PIMYWGBFPZEHMH-QGMBQPNBSA-N
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Description

“4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol” is a complex organic compound that features a combination of pyrazole, triazole, and phenol moieties. The presence of iodine and methoxy groups adds to its unique chemical properties. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable diketone and hydrazine derivative.

    Formation of the triazole ring: Using a cyclization reaction involving an appropriate hydrazine and nitrile.

    Coupling of the pyrazole and triazole rings: Through a condensation reaction.

    Introduction of the iodo and methoxy groups: Via electrophilic substitution reactions on a phenol derivative.

    Final condensation: To form the imino linkage between the triazole and phenol moieties.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography.

    Scale-up: Adapting laboratory-scale reactions to industrial-scale processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The iodine atom can be substituted by nucleophiles in a halogen exchange reaction.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including thiols, amines, and alkoxides.

Major Products

    Quinones: From oxidation of the phenol group.

    Amines: From reduction of the imino group.

    Substituted phenols: From nucleophilic substitution of the iodine atom.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: As a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Potential inhibitor of enzymes due to its complex structure.

    Antimicrobial activity: Possible use as an antimicrobial agent.

Medicine

    Drug development: Exploration as a lead compound for new pharmaceuticals.

    Diagnostic agents: Potential use in imaging and diagnostic applications.

Industry

    Material science: Use in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol” would depend on its specific application. Generally, it may interact with molecular targets such as:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering signal transduction pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-chloro-6-methoxyphenol
  • 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-bromo-6-methoxyphenol

Uniqueness

The presence of the iodine atom in “4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol” imparts unique reactivity and potential biological activity compared to its chloro and bromo analogs. Iodine is a larger halogen and can influence the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C16H17IN6O2

Molecular Weight

452.25 g/mol

IUPAC Name

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]-2-iodo-6-methoxyphenol

InChI

InChI=1S/C16H17IN6O2/c1-9-5-10(2)22(21-9)16-20-19-11(3)23(16)18-8-12-6-13(17)15(24)14(7-12)25-4/h5-8,24H,1-4H3/b18-8+

InChI Key

PIMYWGBFPZEHMH-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC(=C(C(=C3)I)O)OC)C)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N2N=CC3=CC(=C(C(=C3)I)O)OC)C)C

Origin of Product

United States

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